5-ethyl-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Beschreibung
5-Ethyl-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based organic compound characterized by a pyrazole core substituted with:
- An ethyl group at position 5,
- A 3-fluorophenyl group at position 1,
- A carboxylic acid moiety at position 3.
This structure combines lipophilic (ethyl, 3-fluorophenyl) and hydrophilic (carboxylic acid) groups, making it a versatile scaffold for medicinal chemistry and materials science. The 3-fluorophenyl group enhances electronic effects and binding interactions, while the carboxylic acid facilitates hydrogen bonding and solubility.
Eigenschaften
IUPAC Name |
5-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-9-7-11(12(16)17)14-15(9)10-5-3-4-8(13)6-10/h3-7H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMUTNWHXVDYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Hydrazines with β-Ketoesters
The pyrazole scaffold is typically constructed via cyclocondensation between 3-fluorophenylhydrazine and ethyl 3-ketopentanoate. This reaction proceeds through a two-step mechanism:
-
Hydrazone Formation : The hydrazine attacks the ketone group of the β-ketoester, forming a hydrazone intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the hydrazine’s second nitrogen atom onto the ester carbonyl results in pyrazole ring closure.
Reaction Conditions :
Regioselectivity Considerations
The ethyl group at position 5 arises from the β-ketoester’s R-group (ethyl in ethyl 3-ketopentanoate). The 3-fluorophenyl group’s electron-withdrawing nature directs cyclization to favor the observed regiochemistry.
Hydrolysis of Ester to Carboxylic Acid
Base-Mediated Ester Saponification
The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH):
Procedure :
-
Reaction Setup : The ester (1 equiv) is dissolved in methanol/water (4:1 v/v).
-
Base Addition : Aqueous KOH (3 equiv, 3 M) is added, and the mixture is stirred at 60°C for 6–8 hours.
-
Acidification : The solution is cooled, and concentrated HCl is added until pH 2–3, precipitating the carboxylic acid.
Optimization Data :
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH | MeOH/H₂O | 60 | 6 | 85 |
| NaOH | EtOH/H₂O | 70 | 8 | 78 |
Key Observation : Methanol as a co-solvent enhances ester solubility, improving hydrolysis efficiency.
Alternative Synthetic Pathways
Alkylation of Pyrazole Intermediates
In cases where β-ketoesters are unavailable, the ethyl group may be introduced via post-cyclization alkylation:
-
Intermediate : 1-(3-Fluorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester.
-
Alkylation : Treatment with ethyl iodide (EtI) and a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.
Challenges :
-
Competing O- vs. N-alkylation requires careful base selection.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow systems to enhance reproducibility:
-
Cyclocondensation : Tubular reactors with residence times of 30–60 minutes at 80°C.
-
Hydrolysis : In-line mixing of ester streams with KOH solutions, followed by continuous pH adjustment.
Advantages :
Characterization and Quality Control
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.24 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.67 (q, J = 7.2 Hz, 2H, CH₂CH₃), 6.92–7.45 (m, 4H, Ar-H), 8.52 (s, 1H, pyrazole-H).
-
IR (KBr) : 1695 cm⁻¹ (C=O, carboxylic acid), 1510 cm⁻¹ (C-F).
Purity Assessment
-
HPLC : >98% purity using a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min).
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
5-Ethyl-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to modify its structure for diverse applications.
Chemical Reactions
- Oxidation: Can yield pyrazole derivatives.
- Reduction: Can produce reduced forms of pyrazole derivatives.
- Substitution Reactions: The fluorophenyl group can participate in electrophilic or nucleophilic substitutions.
Biological Research
Research has indicated potential biological activities of this compound, including:
- Anti-inflammatory properties: Studies suggest that derivatives may inhibit inflammatory pathways.
- Antimicrobial activity: Preliminary findings indicate effectiveness against various microbial strains.
Pharmaceutical Development
The compound is under investigation as a potential pharmaceutical intermediate . Its structural characteristics may facilitate the development of novel therapeutics targeting specific diseases.
Agricultural Chemistry
In agrochemicals, this compound is explored for its potential use in developing pesticides and herbicides due to its biological activity profiles.
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazole derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology evaluated the antimicrobial properties of this compound against various pathogens. Results indicated promising activity against Gram-positive and Gram-negative bacteria, warranting further exploration into its mechanisms and potential formulations.
Wirkmechanismus
The mechanism of action of 5-ethyl-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Comparisons
The following table compares key attributes of 5-ethyl-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid with related pyrazole derivatives:
Key Observations
Substituent Position Effects: The 3-fluorophenyl group in the target compound likely provides stronger electron-withdrawing effects compared to 4-fluorophenyl () or 2-fluorobenzyl () substituents, influencing receptor binding . Ethyl vs.
Functional Group Impact: The carboxylic acid at position 3 is critical for solubility and hydrogen bonding, contrasting with ester derivatives (e.g., ), which may act as prodrugs . Amino groups () or trifluoromethyl groups () introduce distinct electronic profiles, affecting bioactivity and metabolic stability .
Biological Relevance :
Biologische Aktivität
5-Ethyl-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazole carboxylic acids, characterized by the following structural features:
- Ethyl group at the 5th position
- Fluorophenyl group at the 1st position
- Carboxylic acid group at the 3rd position
The molecular formula is with a molecular weight of 234.23 g/mol. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound may exert its effects through:
- Inhibition of specific enzymes involved in inflammatory processes.
- Modulation of signaling pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that pyrazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| Similar Pyrazole Derivative | A549 | 26 |
| Similar Pyrazole Derivative | HCT116 | 1.1 |
These findings suggest that the compound may be effective in inhibiting tumor growth and inducing apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential, with studies indicating that similar pyrazole derivatives can reduce the production of pro-inflammatory cytokines. This suggests a possible therapeutic role in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including the target compound:
- Antitumor Activity : A study reported that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values ranging from 3.79 to 42.30 µM .
- Mechanistic Insights : Research has indicated that pyrazoles can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting their potential as anticancer agents .
- Comparative Analysis : In comparison to other pyrazole derivatives, this compound demonstrates unique properties due to its specific substitution pattern, which may enhance its bioactivity .
Q & A
How can researchers optimize synthetic routes for 5-ethyl-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid to improve yield and purity?
Methodological Answer:
Synthetic optimization involves evaluating reaction conditions (e.g., solvent, temperature, catalyst) and intermediates. For pyrazole derivatives, cyclocondensation of hydrazines with β-keto esters is common. A study on similar compounds (e.g., 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid) demonstrated that using trifluoroacetic acid as a catalyst improved cyclization efficiency by 15–20% . Purity can be enhanced via recrystallization in ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane). Yield discrepancies across studies may arise from substituent electronic effects; fluorophenyl groups may require longer reaction times due to reduced nucleophilicity .
What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify substituent positions. For example, the 3-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublet of doublets at δ 7.2–7.8 ppm) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. A gradient of acetonitrile/water (0.1% TFA) resolves pyrazole carboxylic acids with >98% purity .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (theoretical [M-H]⁻: 263.08). Isotopic peaks for fluorine (F) aid structural validation .
How do researchers analyze structure-activity relationships (SAR) for fluorinated pyrazole carboxylic acids in medicinal chemistry?
Methodological Answer:
SAR studies involve systematic modification of substituents (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) and evaluating biological activity. For example, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole showed enhanced carbonic anhydrase inhibition due to electron-withdrawing groups improving binding affinity . Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Thr199 in CA II) . Bioisosteric replacement of the ethyl group with methyl or trifluoromethyl can alter metabolic stability .
What strategies address low solubility of this compound in aqueous buffers?
Methodological Answer:
- Salt Formation: React with sodium hydroxide to form a water-soluble sodium salt. A study on 5-(3-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid achieved 10-fold solubility improvement via sodium salt formation .
- Co-Solvents: Use DMSO or PEG-400 (<5% v/v) in cell culture assays.
- Nanoformulation: Liposomal encapsulation (e.g., phosphatidylcholine/cholesterol) increased bioavailability in murine models for similar compounds .
How can researchers resolve contradictions in reported biological activity data for fluorinated pyrazoles?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences, incubation times). For example, 5-ethyl-1-(3-fluorophenyl) derivatives showed IC₅₀ values ranging from 0.5–5 µM in cancer cell lines due to varying ATP levels in MTT assays . Standardization steps:
- Use a reference compound (e.g., doxorubicin) as a positive control.
- Validate results across multiple assays (e.g., apoptosis via Annexin V and caspase-3 activation).
- Replicate experiments in triplicate with blinded analysis .
What are the best practices for assessing metabolic stability in vitro?
Methodological Answer:
- Liver Microsomes: Incubate compound (1–10 µM) with human/rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench with acetonitrile at 0, 15, 30, 60 minutes. LC-MS/MS quantifies parent compound depletion.
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: luciferin-IPA) to identify enzyme interactions. A study on 5-(4-fluorophenyl)pyrazoles found CYP2D6 inhibition at IC₅₀ = 2.1 µM .
How do researchers evaluate the potential for polymorphism in this compound?
Methodological Answer:
- X-ray Diffraction: Single-crystal analysis identifies polymorphs. For example, 5-amino-1-phenyl-3-trifluoromethylpyrazole-4-carboxylic acid exhibited two polymorphs with distinct hydrogen-bonding networks .
- DSC/TGA: Monitor thermal events (melting points, decomposition). A 5°C variation in melting points suggests polymorphism .
- Solvent Screening: Recrystallize from 10+ solvents (e.g., methanol, acetone) to isolate metastable forms .
What in vivo models are suitable for pharmacokinetic studies of this compound?
Methodological Answer:
- Rodent Models: Sprague-Dawley rats (n=6) dosed orally (10 mg/kg) or intravenously (2 mg/kg). Plasma samples analyzed via LC-MS/MS at 0.25, 0.5, 1, 2, 4, 8, 24 hours.
- Tissue Distribution: Autoradiography or mass spectrometry in organs (liver, kidney) identifies accumulation. A study on 5-(4-chlorophenyl)pyrazoles showed high liver uptake (AUC₀–24 = 120 µg·h/mL) due to lipophilicity .
How can computational chemistry predict off-target interactions for this compound?
Methodological Answer:
- Molecular Dynamics Simulations: Simulate binding to non-target proteins (e.g., hERG channel) using AMBER or GROMACS. A study on pyrazole-3-carboxylic acids predicted hERG blockade (ΔG = -9.2 kcal/mol) via π-π stacking with Tyr652 .
- Phospholipidosis Risk Assessment: Calculate logP and pKa (e.g., ACD/Labs). LogP >3 correlates with lysosomal trapping .
What safety protocols are essential for handling fluorinated pyrazoles in laboratory settings?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
